3-(对甲苯磺酸酯)-N-甲基-N-叔丁氧羰基丙胺

描述

The compound seems to be a derivative of p-Toluenesulfonic acid, which is a widely used reagent in organic synthesis . It’s often used as a catalyst and a counterion in the preparation of various organic compounds .

Synthesis Analysis

While specific synthesis methods for “3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine” are not available, p-Toluenesulfonic acid derivatives are typically prepared by the reaction of p-Toluenesulfonic acid with an appropriate organic compound .Chemical Reactions Analysis

The chemical reactions involving p-Toluenesulfonic acid derivatives can vary widely depending on the other functional groups present in the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For p-Toluenesulfonic acid, it’s known to be a solid at room temperature and is soluble in many polar solvents .科学研究应用

脱氧糖合成

- 在 Saeki 等人(1976 年)的一项研究中,3-对甲苯磺酸酯用于脱氧糖的合成,突出了其在生成 3-脱氧和 4-脱氧-α-D-核糖己吡喃苷中的作用 (H. Saeki, N. Takeda, Y. Shimada, & E. Ohki, 1976).

放射性药物合成

- Groot 等人(1992 年)利用了类似于 3-(对甲苯磺酸酯)-N-甲基-N-叔丁氧羰基丙胺的化合物来制备放射性药物,特别是在合成用于 PET 成像的 [18F] 氟标记类似物方面 (T. Groot, P. Elsinga, G. Visser, & W. Vaalburg, 1992).

有机合成

- Gao 等人(2013 年)的一项研究描述了在 Povarov 反应中使用对甲苯磺酸,这对于合成螺[吲哚啉-3,2'-喹啉]至关重要,该化学过程可能利用类似的化合物 (Hongwu Gao, Jing Sun, & Chaoguo Yan, 2013).

化学分析和表征

- 该化合物还用于晶体学研究中进行结构分析,如 Batsanov 等人的工作中所示,其中检查了相关的甲苯磺酸盐化合物 (A. Batsanov, J. Howard, D. O'Hagan, & Mustafa Tavaslı, 2000).

化学反应中的催化

- Baldwin 等人(2012 年)的研究探索了使用化学相关的甲苯磺酸铁(III) 作为各种酰化反应的催化剂,证明了该化合物在催化过程中的潜力 (Neil J. Baldwin, Anna N. Nord, Brendan D. O’Donnell, & R. Mohan, 2012).

作用机制

Target of Action

P-toluenesulfonic acid, a related compound, has been shown to interact with lysozyme c and pro-cathepsin h in humans . These proteins play crucial roles in the immune response and protein degradation, respectively .

Mode of Action

It’s likely that the compound interacts with its targets through a similar mechanism as p-toluenesulfonic acid . The compound may bind to the active sites of its target proteins, leading to changes in their function .

Biochemical Pathways

Related compounds such as p-toluenesulfonic acid have been shown to be involved in the degradation pathways of certain bacteria . The compound may similarly affect biochemical pathways in other organisms, leading to downstream effects on cellular processes .

Pharmacokinetics

Related compounds such as p-toluenesulfonic acid have been shown to have low protein binding, a large volume of distribution, and low systemic clearance . These properties suggest that 3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability .

Result of Action

Related compounds such as p-toluenesulfonic acid have been shown to have genotoxic effects . This suggests that 3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine may also have genotoxic effects, leading to changes in DNA structure and function .

Action Environment

The action, efficacy, and stability of 3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine may be influenced by various environmental factors. For example, the pH, temperature, and presence of other chemicals can affect the compound’s stability and activity . Additionally, the compound’s action may be influenced by the biological environment, including the presence of target proteins and other cellular components .

安全和危害

未来方向

生化分析

Biochemical Properties

It is known that p-toluenesulfonic acid, a related compound, is a strong organic acid . It is soluble in water, alcohols, and other polar organic solvents This suggests that 3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine might interact with various enzymes, proteins, and other biomolecules in a biochemical context

Cellular Effects

Related compounds such as p-toluenesulfonic acid have been used in the manufacturing process as a counterion to salt formation This suggests that 3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine might influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

P-toluenesulfonic acid, a related compound, is known to be a strong acid and can act as a catalyst in various organic reactions This suggests that 3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine might exert its effects at the molecular level through similar mechanisms

Temporal Effects in Laboratory Settings

It is known that p-toluenesulfonic acid, a related compound, is a stable compound This suggests that 3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine might also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies

Metabolic Pathways

P-toluenesulfonic acid, a related compound, is known to be involved in various metabolic pathways This suggests that 3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine might also be involved in similar metabolic pathways

Transport and Distribution

Related compounds such as p-toluenesulfonic acid are known to be soluble in water, alcohols, and other polar organic solvents This suggests that 3-(p-Toluenesulfonate)-N-methyl-N-boc-propylamine might be transported and distributed within cells and tissues in a similar manner

属性

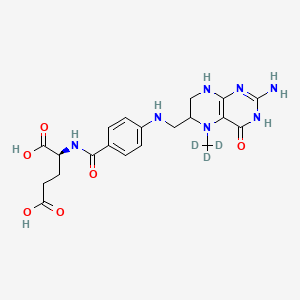

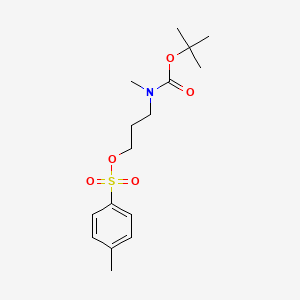

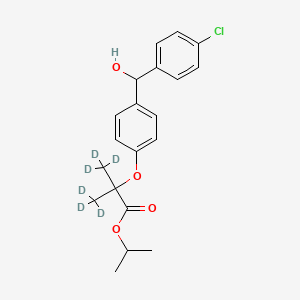

IUPAC Name |

3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO5S/c1-13-7-9-14(10-8-13)23(19,20)21-12-6-11-17(5)15(18)22-16(2,3)4/h7-10H,6,11-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNGDNONMRXMFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCN(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676163 | |

| Record name | 3-[(tert-Butoxycarbonyl)(methyl)amino]propyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98642-45-6, 200563-87-7 | |

| Record name | 1,1-Dimethylethyl N-methyl-N-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98642-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(tert-Butoxycarbonyl)(methyl)amino]propyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B564696.png)

![3-[o-(p-Chlorophenylthio)phenyl]pyruvic acid](/img/structure/B564697.png)

![3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride](/img/structure/B564707.png)

![5,6-Dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B564713.png)